molecular formula C9H8ClNO3 B2947795 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride CAS No. 596095-20-4

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride

Cat. No.: B2947795
CAS No.: 596095-20-4
M. Wt: 213.62
InChI Key: WZPOFCGUMPHVSL-LUAWRHEFSA-N
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Description

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is a chemical compound with the molecular formula C9H8ClNO3. This compound is known for its unique structure, which includes a benzodioxin ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate to maintain the pH at around 10 . The reaction is carried out in an aqueous medium, and the product is isolated and purified using standard techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxin derivatives.

Scientific Research Applications

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-amine: A precursor in the synthesis of the target compound.

    2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid: Another related compound with different functional groups.

    2,3-Dihydro-1,4-benzodioxin-6-carboxamide: Similar structure but with an amide group instead of a chloride.

Uniqueness

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOFCGUMPHVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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